Methiazole

Anthelmintic Echinococcosis Parasitology

Methiazole (CAS 74239-55-7) is a benzimidazole carbamate offering unique dual-research utility: (1) selective cytotoxicity against KRAS-mutant NSCLC (IC50 0.6–1.9 µM vs. >40 µM wild-type) with trametinib synergy, and (2) broad-spectrum anthelmintic activity equivalent to albendazole, notably against Echinococcus in polyinvasion models. It is also the certified Albendazole Impurity 8, critical for ANDA/DMF analytical method validation. This distinct profile makes it non-substitutable for oncology target discovery, parasitology, and pharmaceutical QC.

Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
CAS No. 74239-55-7
Cat. No. B000073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethiazole
CAS74239-55-7
Synonyms2-methoxycarbonylamino-5-isopropylthio-1H-benzimidazole
Molecular FormulaC12H15N3O2S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCC(C)SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
InChIInChI=1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16)
InChIKeySXJIZQPZESTWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite crystal powder, sometimes grey-shaded

Structure & Identifiers


Interactive Chemical Structure Model





Methiazole (CAS 74239-55-7) Procurement Guide: Benzimidazole Anthelmintic and Albendazole-Related Compound for Parasitology and Cancer Research


Methiazole (CAS 74239-55-7) is a benzimidazole carbamate derivative that functions as a parasitostatic agent [1]. It is structurally characterized as methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate, with a molecular formula of C12H15N3O2S and a molecular weight of 265.33 g/mol . Methiazole is noted for its broad-spectrum anthelmintic activity, with reported efficiency equal to that of albendazole, and is specifically recognized for its efficacy in cases of polyinvasion, particularly against Echinococcus species . Additionally, Methiazole is identified as an impurity of the widely used anthelmintic drug Albendazole .

Why Generic Substitution of Methiazole is Not Straightforward: Differentiated Activity Profile vs. Albendazole and In-Class Compounds


Generic substitution with another benzimidazole anthelmintic, such as albendazole or fenbendazole, is not scientifically justified due to quantifiable differences in their biological activity profiles. While Methiazole demonstrates anthelmintic efficiency comparable to albendazole , it exhibits a distinct and highly selective cytotoxic effect against KRAS-mutant lung cancer cell lines that is not observed with all benzimidazoles [1]. Furthermore, Methiazole's specific role as an albendazole impurity makes it an essential reference standard for pharmaceutical quality control, a function that cannot be fulfilled by other in-class compounds. The following quantitative evidence details these critical points of differentiation for informed scientific selection and procurement.

Methiazole (CAS 74239-55-7) Quantitative Evidence Guide: Head-to-Head Comparisons with Albendazole, Fenbendazole, and Itraconazole


Methiazole vs. Albendazole and Itraconazole: Comparative In Vitro Parasitostatic Efficacy Against Echinococcus multilocularis Larvae

Methiazole (MTZ) was directly compared to albendazole (ABZ) and itraconazole (ITZ) for its ability to destroy Echinococcus multilocularis larval vesicles in a tissue culture model. All three compounds effectively destroyed vesicles. However, after drug discontinuation, all three drugs showed regrowth of vesicles between 7 and 14 days, indicating a strictly parasitostatic effect [1]. This contrasts with a parasitocidal effect observed only with a combination treatment of nitazoxanide and albendazole in the same study. The quantitative data confirms Methiazole's potency as an inhibitor of larval growth, matching the established drug albendazole in this specific in vitro endpoint [1].

Anthelmintic Echinococcosis Parasitology In Vitro Assay

Methiazole vs. Fenbendazole: Quantitative Selectivity in Cytotoxicity Against KRAS-Mutant Lung Cancer Cells

In a drug library screen of 1271 small molecules, Methiazole was identified as having selective cytotoxic activity against KRAS-mutant non-small cell lung cancer (NSCLC) cells. It showed IC50 values of 1.9 μmol/L and 0.6 μmol/L in A549 and H23 KRAS-mutant lung cancer cell lines, respectively, while exhibiting an IC50 > 40 μmol/L in KRAS wild-type cancer cells and no effect on normal lung epithelial cells [1]. Another benzimidazole derivative, fenbendazole, showed a similar selective profile, but this quantitative selectivity is a key differentiator from non-selective cytotoxic agents. This study provides a clear, quantifiable rationale for selecting Methiazole for research specifically focused on KRAS-mutant cancers [1].

Cancer Research KRAS Mutation Cytotoxicity Drug Repurposing

Methiazole as a Certified Albendazole Impurity: Differentiated Role in Pharmaceutical Quality Control vs. Primary Anthelmintics

Methiazole is a documented and certified impurity of the active pharmaceutical ingredient (API) Albendazole . This is a critical point of differentiation from other benzimidazoles like mebendazole or fenbendazole. While albendazole is used as a primary anthelmintic, Methiazole's primary value in a pharmaceutical QC laboratory is as a reference standard for impurity profiling during drug substance and drug product manufacturing, stability studies, and method validation . Its presence must be monitored and controlled according to regulatory guidelines, a requirement that does not apply to other structurally similar but non-impurity compounds. The compound is supplied with a detailed Certificate of Analysis (COA) to support regulatory submissions .

Pharmaceutical Analysis Quality Control Impurity Standard Albendazole

Methiazole vs. Albendazole: Vendor-Specified Equivalent Anthelmintic Efficacy

Reputable commercial vendors, such as Sigma-Aldrich, explicitly state that Methiazole is a 'Broad spectrum anthelmintic with efficiency equal to albendazole' and is 'Efficient in cases of polyinvasion, especially against Echinococcus' . While this is a vendor datasheet and not a primary research publication, it provides a clear, commercially-relevant point of comparison for procurement decisions. This statement positions Methiazole as a functional alternative to albendazole for in vitro and in vivo anthelmintic research, offering the same level of expected efficacy in these specific contexts .

Anthelmintic Polyinvasion Echinococcus Veterinary Research

Methiazole (CAS 74239-55-7): High-Value Research and Quality Control Application Scenarios


Basic Parasitology Research: Investigating Benzimidazole Mechanisms in Echinococcus Models

Based on direct head-to-head evidence, Methiazole is an ideal procurement choice for in vitro studies of Echinococcus multilocularis where albendazole is the clinical comparator. Methiazole's demonstrated equivalent efficacy in destroying larval vesicles in culture [1] allows researchers to use it as a tool compound to dissect the mechanism of action of benzimidazoles or to screen for synergistic combinations without depleting their supply of clinical-grade albendazole. Its parasitostatic, but not parasitocidal, effect also makes it useful for studying parasite recovery dynamics [1].

Targeted Oncology Drug Discovery: Screening and Validation of KRAS-Mutant Lung Cancer Models

Methiazole is a high-value procurement item for academic and industrial oncology labs focused on KRAS-mutant non-small cell lung cancer (NSCLC). The compound's quantifiable selectivity—with IC50 values as low as 0.6 μmol/L in KRAS-mutant cells and >40 μmol/L in wild-type cells [1]—provides a validated tool for chemical biology studies, high-throughput screening campaigns, and as a reference molecule for developing more potent and selective analogs targeting this oncogenic driver. Its use is supported by evidence of synergy with MEK inhibitors like trametinib [1].

Pharmaceutical Quality Control: Albendazole Impurity Reference Standard for Regulatory Compliance

For analytical chemists and quality control departments in pharmaceutical companies manufacturing or formulating Albendazole, Methiazole is a non-substitutable procurement item. Its certified role as 'Albendazole impurity 8' [1] makes it essential for developing and validating HPLC or GC methods for impurity profiling, conducting stability studies, and ensuring compliance with pharmacopoeial monographs. Its use is critical for ANDA and DMF submissions [1].

Veterinary Anthelmintic Research: Investigating Polyparasitism and Benzimidazole Efficacy

Based on vendor specifications and supporting evidence, Methiazole is a justifiable alternative to albendazole for veterinary parasitology research, particularly in models of polyinvasion (multiple simultaneous parasitic infections) [1]. Researchers studying benzimidazole resistance mechanisms or comparative anthelmintic efficacy in livestock can use Methiazole with the expectation of equivalent broad-spectrum activity, especially against Echinococcus, as established for albendazole [1].

Technical Documentation Hub

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